4-[(2,5-Dimethylphenoxy)methyl]piperidine
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Overview
Description
4-[(2,5-Dimethylphenoxy)methyl]piperidine is an organic compound with the molecular formula C14H21NO It is a piperidine derivative, characterized by the presence of a dimethylphenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylphenoxy)methyl]piperidine typically involves the reaction of 2,5-dimethylphenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,5-dimethylphenol and piperidine.
Reaction Conditions: Heating the mixture in the presence of a base such as sodium hydroxide or potassium carbonate.
Product Formation: The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2,5-Dimethylphenoxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-Dimethylphenoxy)methyl]piperidine
- 4-[(2,4-Dimethylphenoxy)methyl]piperidine
- 4-[(3,5-Dimethylphenoxy)methyl]piperidine
Uniqueness
4-[(2,5-Dimethylphenoxy)methyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its similar compounds.
Properties
IUPAC Name |
4-[(2,5-dimethylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVFNIXNJQFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640896 |
Source
|
Record name | 4-[(2,5-Dimethylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70260-92-3 |
Source
|
Record name | 4-[(2,5-Dimethylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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